N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-14(16-5-3-10-4-6-20-8-10)15(19)17-11-1-2-12-13(7-11)22-9-21-12/h1-2,4,6-8H,3,5,9H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKBTREWZDOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by two significant moieties: a benzo[d][1,3]dioxole and a furan ring. The molecular formula is with a molecular weight of approximately 398.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O7 |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 1448026-78-5 |
Research indicates that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide exhibits anticancer properties through several mechanisms:
- Microtubule Interaction : The compound interacts specifically with microtubules, which are crucial for cell division. This interaction may disrupt mitotic processes in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and metastasis .
- Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : In vitro assays have demonstrated that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide effectively inhibits the growth of various cancer cell lines. For instance, it showed significant cytotoxic effects in human breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values ranging from 26 to 65 µM .
- Case Study : A notable study assessed the compound's efficacy against colorectal cancer cells and found that it induced apoptosis through both intrinsic and extrinsic pathways. The study utilized flow cytometry to evaluate cell cycle distribution and apoptosis markers .
Safety Profile
The safety profile of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide has been evaluated through cytotoxicity assays in normal cell lines. Results suggest minimal toxicity at therapeutic concentrations, emphasizing its potential as a safer alternative in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
